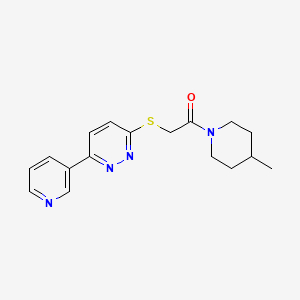

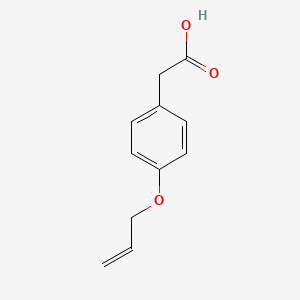

![molecular formula C21H23N3O3S2 B2943492 4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312727-58-5](/img/structure/B2943492.png)

4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as TAK-659 and has been studied extensively for its use in the treatment of various diseases.

Scientific Research Applications

Medicinal Chemistry and Biological Applications

Benzamide and thiazole derivatives have been explored for their biological activity and potential therapeutic applications. Studies have synthesized and evaluated various substituted benzamides and thiazole compounds for their inhibitory activity against enzymes, anticancer properties, and antimicrobial effects.

Biological Evaluation and Enzyme Inhibition : Compounds have been screened for their potential biological applications, including their inhibitory activity against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds exhibit considerable interest for applications in medicinal chemistry, highlighting their potential to bind nucleotide protein targets (Saeed et al., 2015).

Anticancer Activity : Derivatives have been designed and evaluated for their anticancer activity against various cancer cell lines. Some compounds showed moderate to excellent anticancer activity, highlighting their potential in cancer research (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity : Synthesized thiazole derivatives have demonstrated antimicrobial activity against both gram-positive and gram-negative species, as well as antifungal activity. The presence of electron-donating groups in these compounds has been associated with increased activity (Chawla, 2016).

Material Science and Imaging Applications

In the realm of material science and imaging, benzamide derivatives have been utilized for the development of novel materials and imaging agents.

Positron Emission Tomography (PET) Imaging : Novel benzamides have been synthesized for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, demonstrating high binding affinity and potential for quantitative analysis in neuroscience research (Fujinaga et al., 2012).

Liquid Crystals and Luminescent Materials : The self-assembly of aryl-pyrazole units in benzamide compounds has been reported to give rise to columnar mesophases and luminescent properties. These materials are of interest for applications in optoelectronics and display technologies (Moyano et al., 2013).

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-13-10-14(2)19(15(3)11-13)18-12-28-21(22-18)23-20(25)16-6-8-17(9-7-16)29(26,27)24(4)5/h6-12H,1-5H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZBVKYJKKRGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![(2S)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2943432.png)